molecular formula C19H19ClN4O B11190637 [4-(3-Chlorophenyl)piperazin-1-yl](6-methylimidazo[1,2-a]pyridin-2-yl)methanone

[4-(3-Chlorophenyl)piperazin-1-yl](6-methylimidazo[1,2-a]pyridin-2-yl)methanone

Cat. No.: B11190637
M. Wt: 354.8 g/mol
InChI Key: ODZNDTLQFUHRNF-UHFFFAOYSA-N
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Description

1-(3-Chlorophenyl)-4-{6-methylimidazo[1,2-a]pyridine-2-carbonyl}piperazine is a complex organic compound that has garnered significant interest in the fields of medicinal chemistry and pharmacology. This compound is characterized by its unique structure, which includes a chlorophenyl group, a methylimidazo[1,2-a]pyridine moiety, and a piperazine ring. The combination of these functional groups imparts unique chemical and biological properties to the compound, making it a valuable subject of study for various scientific applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-chlorophenyl)-4-{6-methylimidazo[1,2-a]pyridine-2-carbonyl}piperazine typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Imidazo[1,2-a]pyridine Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the imidazo[1,2-a]pyridine core.

    Introduction of the Chlorophenyl Group: The chlorophenyl group is introduced through a nucleophilic substitution reaction, often using a chlorinated aromatic compound and a suitable nucleophile.

    Attachment of the Piperazine Ring: The final step involves the coupling of the piperazine ring to the imidazo[1,2-a]pyridine core, typically through a condensation reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to enhance reaction efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

1-(3-Chlorophenyl)-4-{6-methylimidazo[1,2-a]pyridine-2-carbonyl}piperazine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are used under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines.

Scientific Research Applications

1-(3-Chlorophenyl)-4-{6-methylimidazo[1,2-a]pyridine-2-carbonyl}piperazine has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: It is investigated for its potential therapeutic applications, particularly in the treatment of infectious diseases and cancer.

    Industry: The compound is used in the development of new materials and as a catalyst in chemical processes.

Mechanism of Action

The mechanism of action of 1-(3-chlorophenyl)-4-{6-methylimidazo[1,2-a]pyridine-2-carbonyl}piperazine involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may inhibit the growth of cancer cells by interfering with cell signaling pathways or induce apoptosis in infected cells by targeting viral proteins.

Comparison with Similar Compounds

Similar Compounds

    1-(3-Chlorophenyl)piperazine: This compound shares the chlorophenyl and piperazine moieties but lacks the imidazo[1,2-a]pyridine core.

    6-Methylimidazo[1,2-a]pyridine: This compound contains the imidazo[1,2-a]pyridine core but lacks the chlorophenyl and piperazine groups.

Uniqueness

1-(3-Chlorophenyl)-4-{6-methylimidazo[1,2-a]pyridine-2-carbonyl}piperazine is unique due to the combination of its functional groups, which impart distinct chemical and biological properties. This uniqueness makes it a valuable compound for various scientific research applications and potential therapeutic uses.

Properties

Molecular Formula

C19H19ClN4O

Molecular Weight

354.8 g/mol

IUPAC Name

[4-(3-chlorophenyl)piperazin-1-yl]-(6-methylimidazo[1,2-a]pyridin-2-yl)methanone

InChI

InChI=1S/C19H19ClN4O/c1-14-5-6-18-21-17(13-24(18)12-14)19(25)23-9-7-22(8-10-23)16-4-2-3-15(20)11-16/h2-6,11-13H,7-10H2,1H3

InChI Key

ODZNDTLQFUHRNF-UHFFFAOYSA-N

Canonical SMILES

CC1=CN2C=C(N=C2C=C1)C(=O)N3CCN(CC3)C4=CC(=CC=C4)Cl

Origin of Product

United States

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